Fexofenadine
説明
特性
IUPAC Name |
2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO4/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTNPBWLLIMQHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861411 | |
| Record name | Fexofenadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Fexofenadine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005030 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble | |
| Record name | Fexofenadine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00950 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Color/Form |
Crystals from methanol-butanone | |
CAS No. |
83799-24-0 | |
| Record name | Fexofenadine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83799-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fexofenadine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083799240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fexofenadine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00950 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fexofenadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(1-hydroxy-4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}butyl)phenyl]-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.228.648 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FEXOFENADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6582LOH6V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FEXOFENADINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7486 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Fexofenadine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005030 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
195-197 °C, 142.5 °C | |
| Record name | Fexofenadine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00950 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FEXOFENADINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7486 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Fexofenadine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005030 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
準備方法
Cyanomethyl Benzoate Pathway
A 2010 study published in Organic Process Research & Development introduced a six-step synthesis starting from methyl 4-(cyanomethyl)benzoate. Key steps included:
-
Methylation : Using dimethyl sulfate and potassium hydroxide to form methyl 4-(cyanomethyl)benzoate.
-
Sommelet Reaction : Converting the nitrile group to an aldehyde.
-
Reductive Amination : Coupling with azacyclonol to form the final product.
This method achieved a 26% overall yield and avoided regioisomeric impurities, enhancing purity.
Scalable Eight-Step Synthesis
A 2019 protocol in ChemistrySelect outlined an efficient route using methyl 2-(4-bromophenyl)-2-methylpropanoate, 3-butyn-1-ol, and azacyclonol. The synthesis featured:
-
Sonogashira Coupling : To introduce the alkyne moiety.
-
Hydrogenation and Cyclization : Forming a key 5-membered intermediate.
This approach achieved a 59% overall yield on a >100 g scale, emphasizing scalability and cost-effectiveness.
Catalytic Approaches and Process Optimization
Heteropolyacid Catalysis
The Chinese patent CN103333100B disclosed a high-yield method using a solid-supported heteropolyacid catalyst (PW12/SiO2) for esterification. Key steps included:
-
Esterification : α,α-Dimethylphenylacetic acid with ethanol (85kPa, 130–133°C).
-
Friedel-Crafts Acylation : With anhydrous AlCl3 in dichloromethane.
-
Coupling and Reduction : Using sodium borohydride (NaBH4) and hydrochloric acid.
This method achieved a 46.1 g yield from 0.25 mol starting material, with pollution reduction and industrial applicability.
Lithium Chloride-Mediated Coupling
WO2017068129A1 demonstrated that LiCl accelerates the coupling of azacyclonol and cyclopropyl ketones, reducing reaction time to 22 hours at 150°C. The exclusion of polar solvents like dimethylformamide (DMF) simplified purification.
Intermediate Synthesis and Purification
Phenylacetonitrile Derivatives
CN106380441A focused on synthesizing high-purity intermediates using phenylacetonitrile, dimethyl sulfate, and NaOH. The process involved:
-
Alkylation : At 35–40°C in dimethyl sulfoxide (DMSO).
-
Acid-Base Extraction : To remove impurities.
This method achieved >99% purity for intermediates critical to downstream reactions.
Industrial-Scale Methods
Environmentally Friendly Processes
Modern industrial methods prioritize green chemistry. For instance, CN103333100B replaced traditional Lewis acids with recyclable heteropolyacid catalysts, reducing wastewater generation. Membrane filtration for catalyst separation further enhanced sustainability.
Cost-Effective Salt Formation
Conversion of this compound sodium salt to its hydrochloride form involves acidification with HCl in methanol/water mixtures, yielding 84% pure product. This step is critical for pharmaceutical formulation.
Comparative Analysis of Key Methods
化学反応の分析
科学研究への応用
フェキソフェナジンは、幅広い科学研究への応用があります。 医学では、アレルギー性鼻炎と慢性特発性蕁麻疹の治療に使用されます. 薬物動態学では、ATP結合カセットサブファミリーBメンバー1(ABCB1)遺伝子多型との相互作用について研究されています. さらに、フェキソフェナジンは、他の抗ヒスタミン薬と比較した有効性と安全性を調べる臨床試験で使用されています.
科学的研究の応用
Pharmacological Mechanisms
Fexofenadine operates through several pharmacological mechanisms:
- H1 Receptor Antagonism : It selectively blocks H1 receptors, reducing symptoms associated with allergic reactions such as sneezing, itching, and nasal congestion.
- Anti-inflammatory Effects : this compound has been shown to inhibit the release of inflammatory mediators from mast cells and basophils, contributing to its efficacy in allergic responses .
- Modulation of Cytokines : Studies indicate that this compound decreases levels of various cytokines (e.g., IL-4, IL-5) involved in allergic inflammation .
Allergic Rhinitis and Urticaria
This compound is primarily indicated for:
- Seasonal Allergic Rhinitis : It significantly reduces symptoms such as nasal congestion and sneezing. Meta-analysis indicates its efficacy is comparable to other second-generation antihistamines .
- Chronic Idiopathic Urticaria : this compound helps alleviate itching and hives in patients with chronic urticaria, showing beneficial effects on endothelial adhesion molecules associated with inflammation .
Asthma
While this compound is not primarily indicated for asthma treatment, some studies suggest potential benefits:
- Nitric Oxide Production : Research indicates that this compound may inhibit nitric oxide production in nasal fibroblasts, which could be relevant in asthma management .
- Prevention of Allergic Asthma Symptoms : In animal models, this compound has shown promise in reducing airway resistance and inflammation during allergen exposure .
Drug Interaction Studies
This compound's pharmacokinetics can be affected by other drugs:
- P-glycoprotein Interactions : It is known that this compound is a substrate for P-glycoprotein. Co-administration with inhibitors of this transporter can increase plasma levels of this compound .
- CYP450 Interactions : While weak CYP3A induction has been noted, significant interactions with other medications are generally minimal .
Case Study Analysis
Several studies highlight the effectiveness and safety profile of this compound:
作用機序
類似化合物との比較
生物活性
Fexofenadine is a second-generation antihistamine primarily used for the treatment of allergic conditions such as seasonal allergic rhinitis and chronic idiopathic urticaria. As a metabolite of terfenadine, this compound has been extensively studied for its biological activity, pharmacokinetics, and safety profile. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.
This compound operates by selectively antagonizing H1 receptors located on cell surfaces across various organ systems. This action inhibits the effects of histamine, a key mediator in allergic responses. Notably, this compound exhibits minimal affinity for cholinergic and α-adrenergic receptors, which leads to reduced anticholinergic effects compared to first-generation antihistamines. As a result, it is recognized as one of the least sedating antihistamines available .
Key Mechanisms
- H1 Receptor Antagonism : Blocks histamine's action, reducing allergy symptoms.
- Minimal CNS Penetration : Low blood-brain barrier permeability minimizes sedation.
- Mast Cell Stabilization : Inhibits the release of histamine from mast cells and basophils .
Pharmacokinetics
This compound demonstrates rapid absorption with peak plasma concentrations occurring within 1 to 1.5 hours post-administration. It has a high plasma protein binding rate (60% to 70%) and undergoes minimal hepatic metabolism, primarily utilizing organic anion transporting polypeptides (OATP2B1) for transport .
| Pharmacokinetic Parameter | Value |
|---|---|
| Peak Plasma Concentration | 1-1.5 hours post-dose |
| Plasma Protein Binding | 60%-70% |
| Metabolism | Minimal hepatic metabolism |
| Excretion | Primarily through feces |
Efficacy and Safety
Recent meta-analyses have confirmed the efficacy of this compound in reducing total symptom severity scores (TSS) in patients with allergic rhinitis. In studies involving over 4,000 patients, this compound demonstrated significant reductions in TSS compared to placebo .
Clinical Findings
- Total Symptom Severity Score (TSS) :
- Change from baseline: (95% CI: -0.47 to -0.18; p < 0.0001).
- Morning Instantaneous TSS :
Case Studies
Several case studies have highlighted the clinical application of this compound in real-world settings:
-
Seasonal Allergic Rhinitis :
A study involving patients with seasonal allergic rhinitis showed that those treated with this compound reported significantly fewer symptoms compared to those receiving placebo over a two-week period. -
Chronic Idiopathic Urticaria :
In a clinical trial, patients with chronic urticaria experienced substantial relief from itching and hives when treated with this compound twice daily over four weeks.
Adverse Effects
This compound is generally well-tolerated, with adverse effects comparable to placebo in clinical trials. Commonly reported side effects include headache and dizziness; however, serious adverse events are rare .
| Adverse Effect | Incidence (%) |
|---|---|
| Headache | 10 |
| Dizziness | 7 |
| Fatigue | 6 |
Q & A
Q. What are the primary mechanisms underlying fexofenadine’s pharmacokinetics, and how do transport proteins influence its disposition?
this compound’s absorption and excretion are mediated by organic anion transporting polypeptides (OATPs) and P-glycoprotein (P-gp). OATP1B1, OATP1B3, and OATP1A2 facilitate hepatic uptake, while P-gp limits intestinal absorption and blood-brain barrier penetration . In vivo and in vitro studies, such as sandwich-cultured hepatocytes (SCH) and perfused rat liver models, demonstrate that biliary excretion involves multidrug resistance-associated protein 2 (Mrp2) in rodents, though human mechanisms remain partially unresolved . Methodologically, combining pharmacokinetic modeling with SCH experiments can clarify species-specific transport dynamics .
Q. How can researchers design dissolution tests to validate this compound formulations while adhering to regulatory standards?
Dissolution testing for this compound requires HPLC methods with strict suitability criteria (e.g., resolution ≥2.0, tailing factor ≤2.0, RSD ≤1.5%) to quantify drug release profiles . For bilayer tablets, Design-Expert software optimizes parameters like drug release (%) and disintegration time through desirability functions, validated via confirmation batches . Immediate-release layers prioritize sodium starch glycolate for rapid disintegration, while sustained-release layers use hydroxypropyl methylcellulose for controlled dissolution .
Q. What experimental models are suitable for assessing this compound’s blood-brain barrier penetration?
In situ brain perfusion in mdr1a(+/+) and mdr1a(−/−) mice distinguishes P-gp-mediated efflux. This compound’s brain exposure is significantly lower in wild-type mice due to P-gp activity, confirmed via LC/MS quantification . Osmotic minipump administration achieves steady-state plasma concentrations comparable to terfenadine metabolism studies, enabling direct comparison of efflux ratios (e.g., 55 vs. 48 in mdr1a models) .
Q. How do drug-drug interactions (DDIs) affect this compound bioavailability, and what methodologies quantify these effects?
Co-administration with P-gp inhibitors (e.g., erythromycin, ketoconazole) increases this compound absorption by 40-60% via transport inhibition, assessed through crossover trials with plasma AUC comparisons . Grapefruit/orange juice reduces bioavailability by 36% via OATP1A2 inhibition, requiring population pharmacokinetic modeling to adjust dosing regimens . Radiolabeled tissue distribution studies in rats validate transporter-specific effects .
Q. What in vitro assays are critical for evaluating this compound’s metabolic stability and transporter interactions?
Caco-2 cell monolayers quantify intestinal permeability and P-gp efflux ratios. Rhodamine 123 efflux assays in CD56+ cells assess P-gp function in genetic polymorphism studies . For hepatic uptake, SCH models with chemical modulators (e.g., rifampicin for OATP inhibition) paired with LC-MS/MS analysis provide mechanistic insights .
Advanced Research Questions
Q. How can genetic polymorphisms in SLCO1B1 and MDR1 explain interindividual variability in this compound pharmacokinetics?
SLCO1B1 521T>C polymorphisms reduce OATP1B1 function, increasing this compound AUC by 76% in homozygous carriers . Conversely, MDR1 C3435T variants show no significant plasma concentration differences in Caucasians, suggesting compensatory mechanisms (e.g., OATP2B1 uptake) . TaqMan® genotyping and stepwise regression analysis identify covariate effects, while perfused liver models isolate hepatic vs. intestinal transporter contributions .
Q. What methodologies reconcile contradictory data on this compound’s role as a hepatobiliary transport probe?
While this compound is a validated intestinal P-gp probe, rat perfused liver studies show GF120918-sensitive proteins (e.g., Bsep) mediate biliary excretion, unlike humans where multiple efflux proteins dominate . Physiologically based pharmacokinetic (PBPK) modeling integrates preclinical rat data with human SCH outcomes to predict systemic exposure changes under hepatic impairment .
Q. How can researchers optimize chronomodulated formulations of this compound for circadian-related allergic responses?
Dual-release bilayer tablets combine immediate-release (60 mg this compound HCl, 18.32 mg NaHCO₃) and sustained-release layers (hydrophobic polymers). Response surface methodology (RSM) via Design-Expert software balances drug release (88.7% at 30 min) and disintegration (<30 s), validated through accelerated stability testing . Actigraphy and cognitive function tests (e.g., critical flicker fusion) assess daytime efficacy without sedation .
Q. What experimental designs address this compound’s anti-inflammatory effects in non-allergic conditions, such as diabetic nephropathy?
Randomized controlled trials (RCTs) in type 2 diabetes patients measure albuminuria reduction post-fexofenadine/ACEI co-administration. Mechanistic studies in podocyte cultures quantify histamine-independent effects (e.g., TNF-α suppression via ELISA) and oxidative stress markers (e.g., malondialdehyde) . Longitudinal RNA-seq analysis identifies pathways like NF-κB inhibition .
Q. How do advanced imaging techniques validate this compound’s lack of CNS penetration in neuropharmacology studies?
Radiolabeled (³H-fexofenadine) tissue distribution in rats confirms blood-brain barrier exclusion, with brain-to-plasma ratios <0.05 . Positron emission tomography (PET) with ¹¹C-labeled this compound in mdr1a(−/−) mice visualizes P-gp’s role in efflux, complemented by ex vivo autoradiography . Cognitive battery tests (e.g., choice reaction time) in humans further validate absence of sedation .
Q. Methodological Notes
- Contradictory Data Resolution : For genetic polymorphism studies, stratify populations by ethnicity and use transporter knockout models to isolate OATP/P-gp contributions .
- In Vitro-In Vivo Extrapolation (IVIVE) : Combine SCH data with PBPK simulations to predict human hepatobiliary clearance .
- Formulation Robustness : Use ICH Q2(R1)-validated HPLC methods for dissolution testing, ensuring interlab reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
